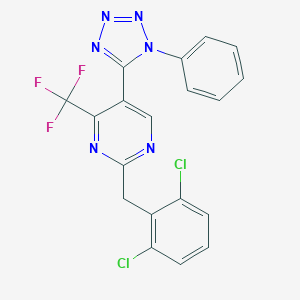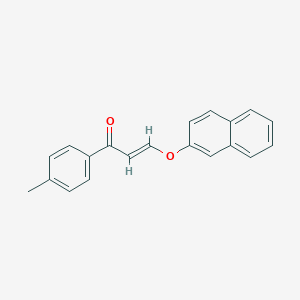
1,2-diacetyl-2H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-diacetyl-2H-indol-3-one (DAI) is a chemical compound that belongs to the indole family. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties. DAI is synthesized through a multistep process and has a wide range of applications in various fields of research, including biochemistry, medicinal chemistry, and pharmacology.
Applications De Recherche Scientifique
1,2-diacetyl-2H-indol-3-one has a wide range of applications in various fields of scientific research. It is commonly used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1,2-diacetyl-2H-indol-3-one can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 1,2-diacetyl-2H-indol-3-one has been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 1,2-diacetyl-2H-indol-3-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in the production of reactive oxygen species (ROS). The ROS can then damage cellular components, leading to cell death. 1,2-diacetyl-2H-indol-3-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1,2-diacetyl-2H-indol-3-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes. 1,2-diacetyl-2H-indol-3-one has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-diacetyl-2H-indol-3-one in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions in biological samples. 1,2-diacetyl-2H-indol-3-one is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using 1,2-diacetyl-2H-indol-3-one is its potential toxicity, which can limit its use in certain applications. Additionally, 1,2-diacetyl-2H-indol-3-one is not very water-soluble, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research and development of 1,2-diacetyl-2H-indol-3-one. One area of interest is the development of new fluorescent probes based on the structure of 1,2-diacetyl-2H-indol-3-one. These probes could be used for the detection of other metal ions or for imaging cellular processes. Another area of interest is the development of new antimicrobial agents based on the structure of 1,2-diacetyl-2H-indol-3-one. These agents could be used to combat antibiotic-resistant bacteria and fungi. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-diacetyl-2H-indol-3-one and its potential applications in cancer therapy and other areas of medicine.
Conclusion
In conclusion, 1,2-diacetyl-2H-indol-3-one (1,2-diacetyl-2H-indol-3-one) is a unique chemical compound that has a wide range of applications in scientific research. Its fluorescent properties and antimicrobial activities make it a useful tool for the detection of metal ions and the development of new antibiotics. While there are some limitations to its use, further research into the structure and properties of 1,2-diacetyl-2H-indol-3-one could lead to the development of new and innovative applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1,2-diacetyl-2H-indol-3-one involves a multistep process that starts with the condensation of indole-3-acetaldehyde with acetylacetone. The reaction is catalyzed by an acid catalyst, and the resulting product is then subjected to a series of purification steps to obtain pure 1,2-diacetyl-2H-indol-3-one. The yield of 1,2-diacetyl-2H-indol-3-one can be improved by optimizing the reaction conditions and using high-quality starting materials.
Propriétés
Nom du produit |
1,2-diacetyl-2H-indol-3-one |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
1,2-diacetyl-2H-indol-3-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)11-12(16)9-5-3-4-6-10(9)13(11)8(2)15/h3-6,11H,1-2H3 |
Clé InChI |
OWVJOPOZUCWLST-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C |
SMILES canonique |
CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)
![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
